molecular formula C18H16F3N3O3S B2864680 2-((3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide CAS No. 905787-05-5

2-((3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide

Cat. No.: B2864680
CAS No.: 905787-05-5
M. Wt: 411.4
InChI Key: SXHXZRDOFKOFCM-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a 3-cyano group, a 6-(3,4-dimethoxyphenyl) moiety, and a 4-(trifluoromethyl) group. The thioether linkage connects the pyridine ring to an N-methylacetamide group.

Properties

IUPAC Name

2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S/c1-23-16(25)9-28-17-11(8-22)12(18(19,20)21)7-13(24-17)10-4-5-14(26-2)15(6-10)27-3/h4-7H,9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHXZRDOFKOFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key Structural Differences
Compound Name Pyridine Substituents (Position) Acetamide Substituent Key Features
Target Compound 3-CN, 6-(3,4-dimethoxyphenyl), 4-CF₃ N-methyl Enhanced solubility (dimethoxy), metabolic stability (CF₃)
2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide 3-CN, 6-(4-methylphenyl), 4-CF₃ N-(3-methylphenyl) Reduced solubility (methyl vs. methoxy), potential for increased lipophilicity
2-((3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-fluorophenyl)acetamide 3-CN, 6-(2-thienyl), 4-CF₃ N-(2-fluorophenyl) Thienyl group may alter π-π interactions; fluorine enhances electronegativity
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-CF₃-pyridin-2-yl]sulfanyl}acetamide 3-CN, 6-(2-thienyl), 4-CF₃ N-(2-cyanophenyl) Dual cyano groups may influence H-bonding and steric hindrance
Impact of Substituents
  • 3,4-Dimethoxyphenyl (Target Compound): Electron-donating methoxy groups improve solubility in polar solvents compared to non-polar methyl or thienyl groups in analogs .
  • Trifluoromethyl (Common in All) : Enhances resistance to oxidative metabolism and increases membrane permeability .

Spectroscopic and Physicochemical Properties

Property Target Compound Analog () Analog ()
Melting Point Not reported Not reported Not reported
FT-IR (ν, cm⁻¹) Expected C≡N (~2200), C=O (~1670) Similar CN and CF₃ stretches Fluorophenyl C-F (~1100)
¹H NMR Dimethoxy protons (~3.8 ppm), N-methyl (~2.1 ppm) Methylphenyl (~2.3 ppm), CH₂ (~4.0 ppm) Thienyl protons (~6.5–7.5 ppm)

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